

Endogenous Ligands of the HEZ-PBAN Receptor: A Technical Guide

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This technical guide provides a comprehensive overview of the endogenous ligands for the Pheromone Biosynthesis Activating Neuropeptide (PBAN) receptor in the corn earworm moth, Helicoverpa zea (HEZ). The **HEZ-PBAN** receptor is a critical component in the regulation of sex pheromone production, making it a key target for the development of novel pest management strategies. This document details the known endogenous ligands, their functional activity, the receptor's signaling pathway, and the experimental protocols used for their characterization.

Core Concepts: The HEZ-PBAN Receptor and its Ligands

The **HEZ-PBAN** receptor is a G protein-coupled receptor (GPCR) primarily expressed in the pheromone glands of female H. zea moths.[1] Its activation initiates a signaling cascade that stimulates the biosynthesis of the moth's sex pheromone blend, a crucial element for reproductive success.[1]

The primary endogenous ligand for this receptor is the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a 33-amino acid peptide.[1] The essential structural feature for biological activity resides in the C-terminal pentapeptide motif, FXPRLamide (where X can be Ser, Thr, Gly, or Val).[1] A variety of other neuropeptides belonging to the pyrokinin/PBAN family, which



share this conserved C-terminal sequence, also function as endogenous ligands for the **HEZ-PBAN** receptor.[1]

Quantitative Data on Ligand Activity

The functional potencies of several endogenous pyrokinin/PBAN family peptides have been determined using in vitro calcium imaging assays with Sf9 cells expressing the **HEZ-PBAN** receptor. The half-maximal effective concentrations (EC50) provide a quantitative measure of the concentration of each ligand required to elicit 50% of the maximal receptor response. While direct binding affinity values (Kd or Ki) for the **HEZ-PBAN** receptor are not extensively reported in the literature, the available EC50 data offer valuable insights into the relative potency of its endogenous ligands.

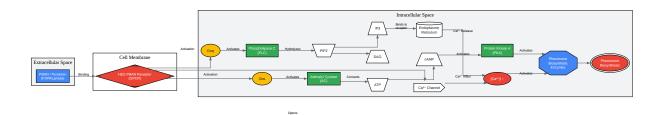
Ligand	Peptide Sequence	Species of Origin	EC50 (nM)
Hez-PBAN	LSDDMPATPADQEM YRQDPEQIDSRTKYF SPRLamide	Helicoverpa zea	25
PGN-7	VIFTPKLamide	Helicoverpa zea	Similar to PBAN
PGN-18	SLAYDDKSFENVEFT PRLamide	Helicoverpa zea	Similar to PBAN
PGN-24	NDVKDGAASGAHSD RLGLWFGPRLamide	Helicoverpa zea	Similar to PBAN
Leucopyrokinin	pETSFTPRLamide	Leucophaea maderae	Similar to PBAN

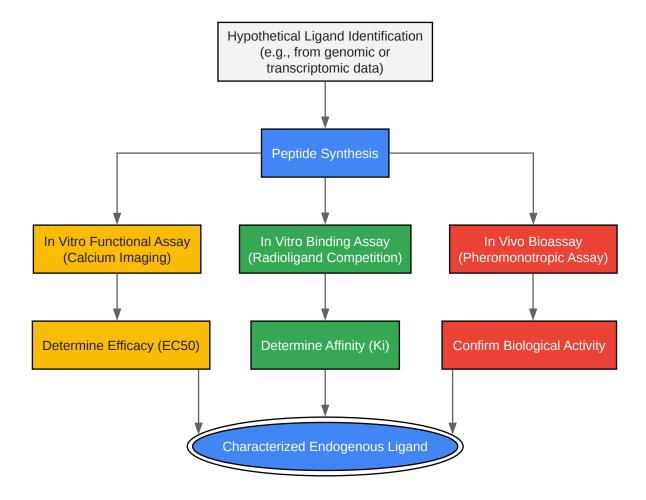
Data sourced from Choi et al. (2003). "PGN" refers to peptides derived from the H. zea PBAN gene.

HEZ-PBAN Receptor Signaling Pathway

Upon binding of an endogenous ligand, the **HEZ-PBAN** receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Evidence suggests the involvement of both Gq and Gs alpha subunits, initiating two parallel signaling cascades that culminate in the stimulation of pheromone biosynthesis.









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References

- 1. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
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